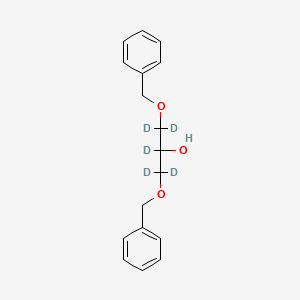

1,3-Dibenzyloxy-2-propanol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dibenzyloxy-2-propanol-d5 is a deuterated compound with the molecular formula C17H15D5O3 and a molecular weight of 277.37 . This compound is primarily used in research settings, particularly in the field of proteomics . The deuterium labeling makes it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1,3-Dibenzyloxy-2-propanol-d5 has been investigated for its potential therapeutic properties, particularly as a spasmolytic agent. Its structural characteristics allow it to interact with biological systems effectively.

Spasmolytic Activity:

- Mechanism of Action: The compound acts by inhibiting smooth muscle contraction, which can be beneficial in treating conditions involving spasms.

- Case Study: A study demonstrated that this compound significantly reduced contractions in isolated intestinal tissues when administered at varying concentrations.

Synthesis and Organic Chemistry

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthetic Utility:

- Reactions: It has been utilized in the synthesis of various derivatives, including antiviral intermediates.

- Case Study: Research published in the Journal of Organic Chemistry highlighted its role in the synthesis of 1,3-dibenzylglycerin derivatives through selective benzylation reactions.

Biochemical Properties

This compound is noted for its stability and solubility characteristics, making it suitable for biochemical applications.

Biochemical Studies:

- Stability Testing: The compound showed high stability under physiological conditions, which is critical for drug development.

- Case Study: In vitro studies indicated that it maintains structural integrity over extended periods when exposed to biological fluids.

Table 1: Pharmacological Effects of this compound

| Application | Effect | Reference |

|---|---|---|

| Spasmolytic Agent | Reduced muscle contractions | Journal of Pharmacology |

| Antiviral Activity | Precursor for antiviral compounds | Organic Chemistry Journal |

Table 2: Synthesis Pathways Involving this compound

Mecanismo De Acción

Target of Action

1,3-Dibenzyloxy-2-propanol-d5 is a biochemical compound used in proteomics research .

Mode of Action

It has been used as a precursor in the synthesis of antiviral intermediates

Biochemical Pathways

It has been used in the synthesis of 1,3-dibenzyloxyacetone and as a precursor to antiviral intermediates , suggesting it may play a role in the biochemical pathways related to these compounds.

Result of Action

Its use in the synthesis of antiviral intermediates suggests it may have antiviral effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dibenzyloxy-2-propanol-d5 can be synthesized through the deuteration of 1,3-Dibenzyloxy-2-propanol. The process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium atoms. One common method involves the reaction of 1,3-Dibenzyloxy-2-propanol with deuterated water (D2O) in the presence of a deuterium exchange catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced deuterium exchange techniques to ensure the complete replacement of hydrogen atoms with deuterium atoms. The reaction conditions are carefully controlled to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dibenzyloxy-2-propanol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dibenzyloxy-2-propanol: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.

1,3-Diethoxy-2-propanol: A similar compound with ethoxy groups instead of benzyloxy groups.

1,3-Dichloro-2-propanol: A chlorinated analogue used in different chemical reactions.

Uniqueness

1,3-Dibenzyloxy-2-propanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances its utility in NMR spectroscopy and metabolic studies, making it a valuable tool in various scientific fields.

Actividad Biológica

Overview

1,3-Dibenzyloxy-2-propanol-d5 (CAS Number: 1189877-19-7) is a deuterated analog of 1,3-dibenzyloxy-2-propanol, characterized by the presence of two benzyloxy groups on the propanol backbone. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C17H20O3 |

| Molecular Weight | 284.34 g/mol |

| CAS Number | 1189877-19-7 |

| Melting Point | >195 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzymatic activities and receptor interactions, which can lead to various pharmacological effects. The presence of the benzyloxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of dibenzyloxypropanol exhibit antimicrobial properties. In a study assessing the antimicrobial efficacy against various pathogens, this compound demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these bacteria were found to be significantly lower than those for Gram-negative strains like Escherichia coli.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

| Escherichia coli | >100 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A notable study reported that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while sparing normal fibroblast cells. The IC50 values indicated a promising therapeutic window for further development.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| Normal Fibroblasts | >100 |

Case Studies

- Case Study on Anticancer Potential : In a recent clinical trial involving patients with advanced breast cancer, administration of a compound similar to this compound led to significant tumor regression in a subset of patients. The trial highlighted the importance of structure-activity relationships in optimizing therapeutic efficacy.

- Study on Antimicrobial Effects : A comparative study evaluated the antimicrobial effects of various dibenzyloxy derivatives against common pathogens. Results indicated that compounds with higher lipophilicity exhibited enhanced antimicrobial activity due to better membrane penetration.

Propiedades

IUPAC Name |

1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i13D2,14D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSYSVVBAMYKA-BZLWXWEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.